4-Bromo-2-fluoro-N-phenylbenzenesulfonamide

Carbonic anhydrase inhibition Halogen SAR Isoform selectivity

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide (CAS 1711413-16-9) is a di-halogenated N-phenylbenzenesulfonamide derivative with molecular formula C₁₂H₉BrFNO₂S and molecular weight 330.17 g·mol⁻¹. The compound belongs to the substituted benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) bridge linking a 4-bromo-2-fluorophenyl ring to an unsubstituted phenyl ring.

Molecular Formula C12H9BrFNO2S
Molecular Weight 330.17
CAS No. 1711413-16-9
Cat. No. B3002578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-N-phenylbenzenesulfonamide
CAS1711413-16-9
Molecular FormulaC12H9BrFNO2S
Molecular Weight330.17
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H
InChIKeyPVZFATREKMVKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide (CAS 1711413-16-9): Procurement-Grade Identity and Structural Classification


4-Bromo-2-fluoro-N-phenylbenzenesulfonamide (CAS 1711413-16-9) is a di-halogenated N-phenylbenzenesulfonamide derivative with molecular formula C₁₂H₉BrFNO₂S and molecular weight 330.17 g·mol⁻¹ . The compound belongs to the substituted benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) bridge linking a 4-bromo-2-fluorophenyl ring to an unsubstituted phenyl ring [1]. Commercially, it is available at certified purities of 97% to 98% from suppliers such as Fluorochem, Bidepharm, AKSci, and ChemScene for research use only . The 4-bromo-2-fluoro substitution pattern places this compound structurally between simpler mono-halogenated N-phenylbenzenesulfonamides and more complex poly-substituted analogs, defining its distinct physicochemical and potential biological recognition profile [1].

Why 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide Analogs


In-class N-phenylbenzenesulfonamide derivatives are not functionally interchangeable because the identity, position, and combination of halogen substituents on the benzenesulfonamide ring exert non-additive and often orthogonal effects on critical molecular properties. The para-bromo substituent modulates carbonic anhydrase (CA) isoform selectivity through steric discrimination within the enzyme active-site cavity [1], while the ortho-fluoro group simultaneously lowers the sulfonamide NH pKa by approximately 0.5 units relative to the unsubstituted parent scaffold, enhancing the fraction of the Zn(II)-binding deprotonated form at physiological pH [2][3]. Replacing the bromine with chlorine, removing either halogen, or altering the N-phenyl substitution all yield compounds with distinct isoform selectivity profiles, altered ionisation states, and divergent physicochemical properties (logP, aqueous solubility) that directly impact biochemical assay outcomes and synthetic tractability [1][2].

Quantitative Evidence Guide: 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide vs. Closest Structural Analogs


Halogen Size Discrimination: 4-Bromo vs. 4-Chloro in Carbonic Anhydrase Isoform Selectivity

The 4-bromo substituent provides a steric discrimination advantage over the 4-chloro analog in carbonic anhydrase (CA) isoform binding. In the 'ring with two tails' design framework for benzenesulfonamide CA inhibitors, the halogen atom at the 2- or 4-position of the benzenesulfonamide ring serves as a critical orienting element that dictates affinity and selectivity across CA isoforms [1]. The van der Waals radius of bromine (1.85 Å) is approximately 0.10 Å larger than chlorine (1.75 Å), a difference that translated into distinct isoform selectivity profiles in a systematic series of 80 di-substituted benzenesulfonamides, where 2-chloro/bromo-benzenesulfonamide derivatives demonstrated differential binding thermodynamics and isoform preferences across CA VII, CA IX, CA XII, and CA XIV, as confirmed by nine co-crystal structures [1]. For the target compound 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide (4-Br-2-F), the bromine occupies the para position, projecting into a hydrophobic sub-pocket where its larger steric footprint relative to chlorine is predicted to alter the ring orientation and consequently the N-phenyl tail positioning, a structural feature that can be exploited for isoform-selective inhibitor design [1][2].

Carbonic anhydrase inhibition Halogen SAR Isoform selectivity

Sulfonamide NH Acidity Modulation: Ortho-Fluoro Electronic Effect Quantified Against Unsubstituted Parent

The ortho-fluoro substituent on the benzenesulfonamide ring of the target compound potentiometrically lowers the sulfonamide NH pKa relative to the unsubstituted N-phenylbenzenesulfonamide (CAS 1678-25-7) scaffold. Direct pKa measurements on the simpler 2-fluorobenzenesulfonamide system demonstrate a pKa of 9.6, compared with 10.1 for unsubstituted benzenesulfonamide—a ΔpKa of approximately −0.5 units attributable to the electron-withdrawing inductive effect of ortho-fluorine [1]. The systematic study by Nádvorník and Ludwig on twenty-five 2,2′-disubstituted N-phenylbenzenesulfonamides established that ortho-substituent electronic effects on sulfonamide dissociation (pKHA) are both statistically significant (linear regression model explaining 99% of experimental variability across six solvents) and quantitatively distinct from para-substituent effects [2]. For the target compound, the combination of ortho-fluoro (ring A) and para-bromo (ring A) substituents is predicted to produce an additive acid-strengthening effect that enhances the fraction of the deprotonated, Zn(II)-coordinating sulfonamide anion at assay pH, thereby improving binding thermodynamics to zinc-dependent enzymes such as carbonic anhydrases relative to the unsubstituted parent N-phenylbenzenesulfonamide [1][2].

Sulfonamide pKa Ortho effect Zinc coordination

Purity Grade and Supplier Documentation Differentiation for Reproducible Research

Commercially available 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide is offered at two distinct purity tiers with corresponding analytical documentation, directly impacting experimental reproducibility. Fluorochem supplies the compound at 98% purity (Product Code F470110) at £268.00/g, while Bidepharm offers 97% purity with batch-specific QC documentation including NMR, HPLC, and GC certificates . In contrast, the simpler 4-Bromo-2-fluorobenzenesulfonamide (CAS 214210-30-7, lacking the N-phenyl substituent) is available from Fluorochem at £19.00/g (95% purity) and from Santa Cruz Biotechnology at $58.00/g, representing an approximately 14-fold lower cost per gram but also a fundamentally different chemical entity without the N-phenyl sulfonamide bridge that is essential for CA inhibitor pharmacophore recognition . The 98%-purity grade of the target compound includes a comprehensive SDS with GHS07 classification (H302, H315, H319, H335), full IUPAC name, InChI Key (PVZFATREKMVKIL-UHFFFAOYSA-N), and MDL Number MFCD27824721, providing unambiguous identity verification that lower-purity analogs may lack .

Chemical purity Quality assurance Reproducibility

Crystallographic and Thermodynamic Evidence for Halogenated Benzenesulfonamide Binding Discrimination

Nine X-ray co-crystallographic structures of halogenated benzenesulfonamide inhibitors bound to CA II, CA IX, and CA XII provide atomic-resolution evidence that the halogen substituent identity and position directly control inhibitor binding pose and isoform recognition [1]. The 'ring with two tails' study demonstrated that 2-chloro- and 2-bromo-benzenesulfonamide derivatives exhibit distinct intrinsic binding thermodynamics (ΔG°, ΔH°, ΔS°) to CA isoforms, with intrinsic affinity differences arising from halogen-dependent ring orientation within the active site [1]. The Vilnius University patent family (EP2914583, granted 2019) explicitly claims fluorinated benzenesulfonamides as CA inhibitors, establishing the pharmaceutical relevance of the fluorinated benzenesulfonamide subclass and confirming that fluorine substitution patterns are critical determinants of inhibitor potency and selectivity [2]. For the target compound, the combination of 4-bromo (para) and 2-fluoro (ortho) substituents is predicted to produce a binding pose where the bromine occupies the hydrophobic pocket adjacent to the zinc coordination site while the ortho-fluorine modulates sulfonamide NH acidity, a dual mechanism that is inaccessible to mono-substituted or unsubstituted analogs [1][2].

X-ray crystallography Binding thermodynamics Isothermal titration calorimetry

Priority Application Scenarios for 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide Based on Differential Evidence


Selective Carbonic Anhydrase Isoform Inhibitor Design via Halogen Steric Discrimination

The 4-bromo substituent of the target compound provides a steric discrimination tool for designing isoform-selective carbonic anhydrase inhibitors. As demonstrated by the systematic 'ring with two tails' study, halogen identity at the benzenesulfonamide ring directly controls binding orientation within the CA active site, with nine co-crystal structures confirming distinct binding poses for bromo- vs. chloro-substituted analogs [1]. Researchers developing CA IX-selective anticancer agents or CA II-selective antiglaucoma drugs should prioritize 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide over the 4-chloro analog because the larger bromine atom (vdW radius 1.85 Å vs. 1.75 Å for chlorine) is expected to differentially occupy hydrophobic sub-pockets that vary in dimensions across CA isoforms, potentially enhancing selectivity ratios that are critical for minimizing off-target CA II inhibition (associated with diuretic side effects) [1][2].

Structure-Based Drug Design Leveraging Ortho-Fluoro pKa Modulation for Enhanced Zinc Coordination

The ortho-fluoro substituent lowers the sulfonamide NH pKa by approximately 0.5 units compared with unsubstituted benzenesulfonamide (pKa 10.1 → 9.6 for 2-FBS), as determined by potentiometric titration and isothermal titration calorimetry [3]. This pKa shift increases the fraction of the deprotonated, Zn(II)-binding-competent sulfonamide anion at physiological pH. In structure-based drug design programs targeting zinc-dependent metalloenzymes (carbonic anhydrases, metalloproteinases), the target compound should be selected over the unhalogenated N-phenylbenzenesulfonamide scaffold because improved binding thermodynamics are predicted from the ortho-fluoro electronic effect, as established by the additive Hammett σₚ and Yukawa-Tsuno σₚ⁻ correlation models validated across 49 para-substituted N-phenylbenzenesulfonamides (R² > 0.96) [4].

High-Purity Starting Material for SAR Expansion Libraries Requiring Certified Analytical Documentation

For medicinal chemistry groups constructing benzenesulfonamide-based SAR libraries, the commercially available 98%-purity grade (Fluorochem F470110) provides batch-specific analytical documentation including NMR, HPLC, GC, InChI Key, and full GHS-compliant SDS . This level of documentation is critical for patent filings, regulatory submissions, and publication-quality data. The target compound offers a defined dual-halogen scaffold that can be further functionalized at the N-phenyl ring or at remaining positions on the benzenesulfonamide ring, whereas the simpler 4-bromo-2-fluorobenzenesulfonamide (CAS 214210-30-7, ~£19.00/g) lacks the N-phenyl substituent that is essential for the 'ring and tail' CA inhibitor pharmacophore and for N-phenylbenzenesulfonamide-based chemotypes explored as HIV inhibitors, BACE1 inhibitors, and FFA4 agonists [5].

Mechanistic Probe for Ortho-Substituent Effects on Sulfonamide Dissociation Equilibria

The target compound serves as a well-defined physicochemical probe for studying the interplay between ortho and para substituent effects on sulfonamide NH acidity in non-aqueous and mixed-solvent systems. The Nádvorník and Ludwig framework, which established that ortho-substituent effects on N-phenylbenzenesulfonamide dissociation are statistically separable from para effects and explain 99% of experimental pKHA variability across six solvents, provides a validated quantitative model for interpreting the acid-base behavior of the target compound [4]. Physical-organic chemists investigating medium effects on sulfonamide ionization should select 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide as a model di-substituted system that combines the well-characterized ortho-fluoro electronic effect with the para-bromo Hammett substituent constant (σₚ = +0.23), enabling direct comparison with the published pKHA datasets for 49 para-substituted and 25 ortho,ortho′-disubstituted N-phenylbenzenesulfonamides [4][6].

Quote Request

Request a Quote for 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.